REACTION_CXSMILES
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni:9].C([Br:13])C=C.[CH:14]([C-:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1)([CH3:16])[CH3:15].[Na+:22]>C1COCC1>[CH:14]([C-:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1)([CH3:16])[CH3:15].[Na+:22].[CH2:15]([Ni:9][Br:13])[CH:14]=[CH2:17] |f:0.1.2.3.4,6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
nickel carbonyl
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
final solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[C-]1C=CC=C1.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Preparation A
|
Type
|
CUSTOM
|
Details
|
NaBr precipitates
|
Type
|
ADDITION
|
Details
|
The solution containing isopropylcyclopentadienyl nickel allyl
|
Type
|
CUSTOM
|
Details
|
is transferred to another flask
|
Type
|
CUSTOM
|
Details
|
solvent is removed
|
Type
|
CUSTOM
|
Details
|
below room temperature
|
Type
|
CUSTOM
|
Details
|
The product is removed by vacuum distillation at 10-2 torr in the range of 30°-40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[C-]1C=CC=C1.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)[Ni]Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |